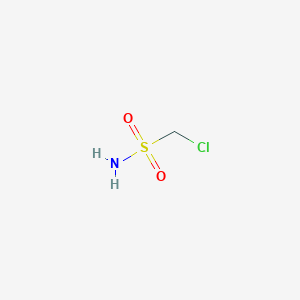

Chloromethanesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloromethanesulfonamide derivatives involves various strategies, including organocatalytic asymmetric chlorocyclization and copper-initiated decomposition. For instance, chlorosulfonamide salts have been identified as superior electrophilic chlorine precursors for the organocatalytic asymmetric chlorocyclization of unsaturated amides, yielding products with high levels of stereoselectivity (Jaganathan & Borhan, 2014). Additionally, copper-initiated decomposition of N,N-dichloromethanesulfonamide with substrates like hydrocarbons and ethers has been explored, revealing insights into the reaction mechanisms and product formation (Torimoto, Shingaki, & Nagai, 1977).

Molecular Structure Analysis

The molecular structure and conformational properties of chloromethanesulfonamide derivatives have been characterized through various methods, including X-ray diffraction and computational studies. An example is the layered crystal structure, conformational, and vibrational properties study of 2,2,2-trichloroethoxysulfonamide, providing insights into the molecular arrangement and stability of these compounds (Gil et al., 2013).

Chemical Reactions and Properties

Chloromethanesulfonamides participate in various chemical reactions, including chlorocyclization, chloramination, and cross-coupling reactions. For example, N-chlorosulfonamides have been used as both nitrogen and chlorine sources in the visible-light-promoted chloramination of olefins, demonstrating their versatility and efficiency in organic synthesis (Qin, Ren, & Yu, 2015).

Physical Properties Analysis

The physical properties of chloromethanesulfonamide derivatives, such as solubility and thermal behavior, are critical for their application in various fields. Studies on solubility determination, modeling, and thermodynamic dissolution properties have provided valuable data for the development and optimization of chemical processes involving these compounds (Li, Wu, & Liang, 2019).

Chemical Properties Analysis

Understanding the chemical properties of chloromethanesulfonamide derivatives, including their reactivity and stability under different conditions, is essential for their effective utilization. Research into the atmospheric chemistry of perfluoroalkanesulfonamides, for example, has examined the kinetic and product studies of the OH radical and Cl atom initiated oxidation, highlighting the environmental impact and degradation pathways of these compounds (Martin et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthetic approaches and applications of sulfonimidates

- Scientific Field : Organic & Biomolecular Chemistry .

- Summary of the Application : Sulfonimidates, which can be synthesized from Chloromethanesulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

- Methods of Application : The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .

Systemic Acaricidal Activity of Chloromethanesulfonamide

- Scientific Field : Pest Control .

- Summary of the Application : Chloromethanesulfonamide has been studied for its acaricidal (mite-killing) activity .

- Methods of Application : The specific methods of application are not detailed in the available information .

- Results or Outcomes : The specific results or outcomes are not detailed in the available information .

Control Efficacy of Chloromethanesulfonamide against Mites

- Scientific Field : Pest Control .

- Summary of the Application : Chloromethanesulfonamide (CMSA) has been used to control mites .

- Methods of Application : The control efficacy of CMSA against mites was examined using sprinkler spray, seed coating, and trunk implantation methods .

- Results or Outcomes : The control efficacy against citrus red mites was higher by spraying with a sprinkler than with a gun because the chemical falling from leaves and trunks onto the soil surface is utilized again when absorbed into plants .

Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

- Scientific Field : Organic Chemistry .

- Summary of the Application : Sulfenamides, sulfinamides, and sulfonamides, which can be synthesized from Chloromethanesulfonamide, have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .

- Methods of Application : The direct synthesis of these compounds involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals .

- Results or Outcomes : This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .

Control of Mites Using Chloromethanesulfonamide

- Scientific Field : Pest Control .

- Summary of the Application : Chloromethanesulfonamide has been used to control mites .

- Methods of Application : The control of mites is achieved by spreading chloromethanesulfonamide in a concentration of more than 250 ppm in an amount of 50 g to 4 kg per 10 ares on plants to be protected from mites .

- Results or Outcomes : The compound penetrates and transfers into the plant system and consequently mites existing on areas not directly spread can be killed .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Chloromethanesulfonamide are not available, it’s worth noting that the development of peptide drugs, which include compounds like Chloromethanesulfonamide, is one of the hottest topics in pharmaceutical research . Additionally, the development of new interfacial polymerization strategies for fabricating next-generation thin-film composite desalination membranes is an active area of research .

Eigenschaften

IUPAC Name |

chloromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXHCUKQISJQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175603 | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethanesulfonamide | |

CAS RN |

21335-43-3 | |

| Record name | 1-Chloromethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21335-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021335433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

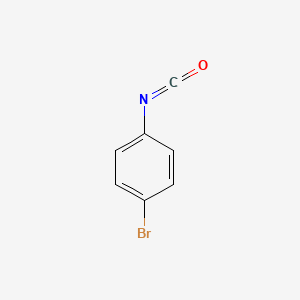

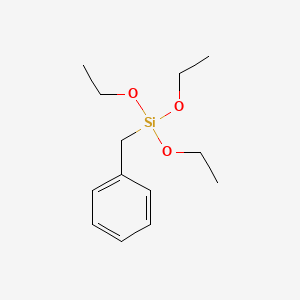

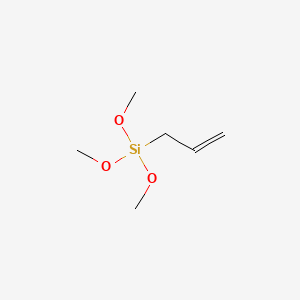

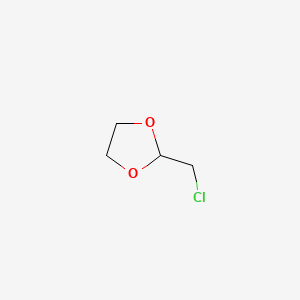

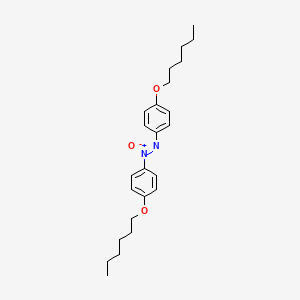

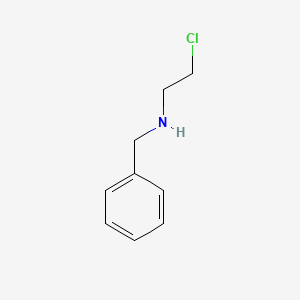

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)